Product packaging for 2-Chloroethoxyethanol(Cat. No.:)

2-Chloroethoxyethanol

Cat. No.: B8538215
M. Wt: 124.56 g/mol
InChI Key: HUTXVUPGARJNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance in Synthetic Organic Chemistry

The presence of both a reactive chlorine atom and a hydroxyl group makes 2-Chloroethoxyethanol a valuable intermediate in organic synthesis. Its structure allows for a variety of chemical modifications, enabling the creation of more complex molecules.

Key applications in synthetic organic chemistry include:

Pharmaceutical Synthesis: It is a crucial building block in the production of various pharmaceutical compounds. alkalisci.comsigmaaldrich.com Notably, it is used in the synthesis of the antipsychotic drug quetiapine (B1663577) and the antihistamine hydroxyzine. alkalisci.comsigmaaldrich.comnbinno.comnih.gov Its role as a starting material or intermediate in the synthesis of drug candidates for conditions like cancer and neurodegenerative diseases is also being explored.

Intermediate for Chemical Reactions: this compound is employed in the preparation of other chemical intermediates, such as o-nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetal (B89532) and 2-(2-azidoethoxy)ethanol. sigmaaldrich.comfishersci.fi The azido (B1232118) derivative is particularly useful in "click chemistry," a set of powerful and reliable reactions for joining small molecular units.

Versatile Reagent: The compound can undergo substitution, oxidation, and reduction reactions, allowing for its incorporation into a wide array of organic molecules. For instance, the chlorine atom can be readily substituted by other functional groups, while the hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Relevance in Advanced Materials Science Development

The unique properties of this compound lend themselves to the development of advanced materials with tailored functionalities. Its ability to act as a functionalized linker or monomer is of particular interest in polymer chemistry.

Notable applications in materials science include:

Polymer Synthesis: It serves as a precursor in the synthesis of polymers with specific properties. For example, it can be used to create polyethylene (B3416737) glycol (PEG) derivatives, which are important in drug delivery systems and mRNA vaccine formulations. pmarketresearch.com It is also instrumental in synthesizing polymers like poly(ε-caprolactone) through ring-opening polymerization (ROP).

Coatings and Adhesives: The durability and resistance to environmental factors imparted by polymers derived from this compound make them suitable for use in coatings and adhesives. It can also be used as a solvent in the formulation of industrial coatings. pmarketresearch.com

Electronics: In the electronics industry, this compound finds application as a cleaning agent in the precision manufacturing of semiconductors and display panels due to its low volatility and compatibility with other solvents. pmarketresearch.com

Role in Environmental Remediation and Biodegradation Studies

The presence of this compound in the environment, often as a degradation product of other industrial chemicals like bis(2-chloroethyl) ether, has prompted research into its environmental fate and potential for bioremediation. solubilityofthings.comchemicalbook.com

Key findings from environmental studies include:

Biodegradability: Studies have shown that this compound is biodegradable. nbinno.comeuropa.eu Certain strains of bacteria, such as Xanthobacter sp. strain ENV481, are capable of degrading it. researchgate.netnih.gov

Degradation Pathway: The biodegradation of bis(2-chloroethyl) ether by Xanthobacter sp. strain ENV481 involves sequential dehalogenation reactions, leading to the formation of this compound and subsequently diethylene glycol. researchgate.netnih.gov

Low Bioaccumulation Potential: The compound has a low potential for bioaccumulation, meaning it is unlikely to build up in the tissues of living organisms to a significant extent. nbinno.comeuropa.eu Its calculated bioconcentration factor (BCF) is well below the threshold for concern. europa.eu

Analytical Chemistry Perspectives in Chemical Process Monitoring

The use of this compound in industrial processes, particularly in pharmaceutical manufacturing, necessitates the development of sensitive and reliable analytical methods to monitor its presence as a residual solvent or impurity. researchgate.net

Analytical methods developed for its detection include:

Gas Chromatography (GC): GC methods with flame ionization detection (FID) have been developed and validated for the quantitative determination of residual this compound in active pharmaceutical ingredients like quetiapine. ptfarm.plptfarm.plnih.gov These methods are crucial for quality control and ensuring the safety of pharmaceutical products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Highly sensitive LC-MS/MS methods have been established for the trace-level quantification of this compound, which is classified as a potential genotoxic impurity. nih.govresearchgate.net These methods are essential for meeting stringent regulatory requirements for drug safety. researchgate.net A study reported a quantitation limit of 0.56 ppm for this compound in hydroxyzine. nih.govresearchgate.net Another UHPLC-MS/MS method reported a limit of quantification of 0.2 ppm in quetiapine fumarate. researchgate.net

Analytical TechniqueApplicationReported Detection/Quantitation Limit
Gas Chromatography (GC-FID)Quantification of residual solvent in quetiapineLinear response from 40 to 150 µg/ml
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Estimation of genotoxic impurity in hydroxyzine0.56 ppm nih.govresearchgate.net
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)Quantification of trace impurity in quetiapine fumarate0.2 ppm researchgate.net

Theoretical and Computational Investigations of Molecular Behavior

Computational chemistry provides valuable insights into the molecular structure, properties, and reactivity of this compound, complementing experimental findings.

Theoretical investigations have focused on:

Molecular Structure Optimization: Computational methods, such as Density Functional Theory (DFT), are used to optimize the molecular geometry of this compound and related molecules. nih.govomu.edu.tr

Quantum Chemical Descriptors: Calculations of frontier molecular orbitals (HOMO and LUMO) help in understanding the molecule's ability to donate or accept electrons, which is crucial for predicting its reactivity. nih.govomu.edu.tr

Spectroscopic Properties: Theoretical calculations can be compared with experimental spectroscopic data (e.g., NMR) to confirm the structure of synthesized compounds derived from this compound. omu.edu.tr These computational studies are instrumental in designing new molecules with desired properties for applications in materials science and medicinal chemistry. nih.govomu.edu.tr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9ClO2 B8538215 2-Chloroethoxyethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9ClO2

Molecular Weight

124.56 g/mol

IUPAC Name

1-(2-chloroethoxy)ethanol

InChI

InChI=1S/C4H9ClO2/c1-4(6)7-3-2-5/h4,6H,2-3H2,1H3

InChI Key

HUTXVUPGARJNHM-UHFFFAOYSA-N

Canonical SMILES

CC(O)OCCCl

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways of 2 Chloroethoxyethanol

Established Laboratory and Industrial Synthesis Routes

The preparation of 2-Chloroethoxyethanol predominantly involves the chemical transformation of diethylene glycol. Key synthetic strategies focus on the precise introduction of a chlorine atom while preserving one of the hydroxyl groups.

Nucleophilic Substitution Reactions for Precursor Conversion

The conversion of alcohols to alkyl chlorides is a classic example of a nucleophilic substitution reaction. In the context of this compound synthesis, the hydroxyl group of a precursor molecule is replaced by a chloride ion. For this transformation to occur, the hydroxyl group, which is a poor leaving group, must first be converted into a better one. Reagents like thionyl chloride (SOCl₂) are effective for this purpose as they react with the alcohol to form an intermediate that can be easily displaced by a nucleophile. The reaction with thionyl chloride proceeds via a mechanism where the alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of SOCl₂. This is followed by the displacement of a chloride ion, which then attacks the carbon atom bonded to the oxygen in an Sₙ2 mechanism, resulting in the formation of the alkyl chloride with an inversion of configuration.

Chlorination of Diethylene Glycol with Thionyl Chloride

A primary industrial method for synthesizing this compound involves the direct reaction of diethylene glycol with thionyl chloride. This process selectively replaces one of the two hydroxyl groups of diethylene glycol with a chlorine atom. However, achieving high selectivity can be challenging, as the reaction can potentially lead to the formation of the dichloro-substituted byproduct, bis(2-chloroethyl) ether. To enhance the selectivity and yield of the desired mono-chlorinated product, a strategic approach involving the use of borate (B1201080) ester intermediates has been developed.

To overcome the challenge of non-selective chlorination, a refined method utilizes borate esters as a protective group. In this process, diethylene glycol is first reacted with metaboric anhydride (B1165640) in the presence of a solvent such as toluene. This reaction forms an intermediate, tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate. The formation of this borate ester effectively "protects" one of the hydroxyl groups on each diethylene glycol molecule, making the other more susceptible to selective chlorination.

This intermediate is then treated with thionyl chloride. The chlorination reaction occurs at the unprotected hydroxyl group, leading to the formation of tris-(2-chloroethoxy-1-yl)-ethyl metaborate. This strategic use of a borate ester intermediate significantly improves the selectivity of the chlorination step, favoring the formation of the mono-chloro product over the di-chloro byproduct. The reaction is typically carried out at a controlled temperature, for instance between 15°C and 30°C, to further minimize side reactions.

The final step in this synthesis route is the hydrolysis of the chlorinated borate ester intermediate. Water is added to the reaction mixture to break the borate ester bonds. This hydrolytic cleavage releases the target product, 2-(2-chloroethoxy)ethanol (B196239), and regenerates boric acid. The boric acid can then be recovered by filtration and potentially recycled for use in subsequent batches, making the process more economical and environmentally friendly. The final product, this compound, is then purified from the organic layer, typically through distillation.

Optimization Strategies for Synthetic Yield and Purity

Optimizing the synthesis of this compound is critical for its industrial viability, focusing on maximizing the yield of the desired product while ensuring high purity. The use of borate ester intermediates is a key optimization strategy that leads to a mild reaction system, high product content, and high yield.

Control of Side Reaction Formation

One major side product is bis(2-chloroethyl) ether , which results from the chlorination of both hydroxyl groups of diethylene glycol. The formation of this dichloro-compound is a primary concern in non-selective synthesis methods. The strategic use of borate esters, as previously described, effectively mitigates this issue by protecting one hydroxyl group, thus preventing double chlorination.

Another potential side product is 1,4-dioxane . This cyclic ether can be formed from diethylene glycol via an acid-catalyzed intramolecular cyclization (dehydration). The conditions used during chlorination, particularly if strong acids are present and at elevated temperatures, can promote this side reaction. Careful control of the reaction temperature and the amount of water during the hydrolytic step is important to minimize the formation of 1,4-dioxane. By employing milder reaction conditions and a controlled process, the prevalence of these side reactions is significantly reduced, leading to a higher purity of the this compound product.

Below is a table summarizing the key reactants and products in the synthesis of this compound.

Compound Name Role in Synthesis
This compoundTarget Product
Diethylene glycolStarting Material
Thionyl chlorideChlorinating Agent
Metaboric anhydrideReagent for Borate Ester Formation
Tris-(2-hydroxyethoxy-1-yl)-ethyl metaborateIntermediate
Tris-(2-chloroethoxy-1-yl)-ethyl metaborateChlorinated Intermediate
Boric acidByproduct of Hydrolysis
Bis(2-chloroethyl) etherSide Product
1,4-DioxaneSide Product

Post-Synthesis Purification and Isolation Techniques

Following the synthesis of this compound, typically from the reaction of diethylene glycol with hydrogen chloride, the resulting reaction mixture contains the desired product along with unreacted starting materials, byproducts, and impurities. google.com To obtain high-purity this compound, which is essential for its application as a raw material for products like polyoxyethylene ethers, a multi-step purification process is employed. google.com This process commonly involves an initial extraction followed by a final distillation step.

Solvent-based extraction is a crucial step for the initial separation of this compound from the aqueous and highly polar components of the synthesis mixture, such as unreacted diethylene glycol. google.com The principle of this technique relies on the differential solubility of the target compound in a selected organic solvent compared to the impurities. The crude reaction mixture is mixed with an immiscible organic solvent, which selectively dissolves the this compound, allowing it to be separated from the aqueous phase containing impurities. google.com

Research has identified several classes of solvents effective for this purpose. The selection of an appropriate extractant is critical for achieving high recovery and purity. google.com Suitable solvents are chosen from aliphatic chlorinated hydrocarbons, aliphatic ethers, and aromatic hydrocarbons. google.com After the extraction, the solvent (extractant) is distilled off, typically at temperatures between 40°C and 150°C under atmospheric or slightly reduced pressure, leaving behind the crude this compound, which then undergoes final purification. google.com

Table 1: Effective Solvents for Extraction of this compound
Solvent ClassSpecific ExamplesNotes
1-3C Aliphatic Chlorinated HydrocarbonsCarbon Tetrachloride, Chloroform, HexachloroethaneSaturated aliphatic chlorinated hydrocarbons are noted as particularly effective. google.com
4-8C Aliphatic EthersNot specifiedThis class of solvents is cited as effective for the extraction process. google.com
6-9C Aromatic HydrocarbonsBenzene (B151609), Toluene, Ethylbenzene, XyleneMixtures of these solvents can also be utilized. google.com

In a documented example, a reaction mixture was extracted using chloroform. After the solvent was distilled off, the resulting crude product was further purified by distillation to yield this compound with a purity of 99.4 wt%. google.com Similarly, using benzene as the extractant followed by distillation resulted in a product with 99.5 wt% purity. google.com

Reduced pressure distillation, also known as vacuum distillation, is the definitive method for obtaining high-purity this compound. rochester.edu This technique is essential because heating the compound to its atmospheric boiling point can cause decomposition, leading to lower yield and purity. rochester.edu By reducing the pressure inside the distillation apparatus, the boiling point of this compound is significantly lowered, allowing for safe and efficient distillation. rochester.edu

The process involves heating the crude this compound (often the residue from the solvent extraction step) in a flask connected to a vacuum source. rochester.edu As the compound boils at a lower temperature, its vapor rises, passes through a condenser, and is collected as a purified liquid distillate. rochester.edu The operating temperature is a critical parameter; distillation temperatures above 140°C can promote decomposition and complicate the separation from close-boiling impurities. google.com Conversely, operating below 75°C is often considered industrially disadvantageous because it requires a significantly lower vacuum pressure. google.com

Various studies provide specific parameters for the vacuum distillation of this compound, demonstrating the relationship between pressure and boiling point. For instance, a final rectification under a vacuum of 10 mmHg allows for the collection of a fraction boiling between 118-121°C, resulting in a purity of 97.7%. google.com After neutralization of the reaction mixture with a basic compound like sodium carbonate, the product can be isolated by rectification. google.com

Table 2: Boiling Point of this compound at Reduced Pressures
Pressure (mmHg)Boiling Point (°C)Purity AchievedSource
10118-12197.7% google.com
10115-123Not specified google.com
579-81Not specified chemicalbook.com

Chemical Reactivity and Transformation Mechanisms of 2 Chloroethoxyethanol

Intrinsic Chemical Functional Group Reactivity

The distinct nature of the chloro and hydroxyl groups allows for selective reactions targeting one group while leaving the other intact, a key feature in its synthetic applications.

Nucleophilic Substitution Pathways of the Terminal Chloro Group

The terminal chloro group is attached to a primary carbon, making it susceptible to nucleophilic substitution, primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. In this pathway, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step. This reaction is fundamental to the use of 2-Chloroethoxyethanol as a building block for introducing the 2-(2-hydroxyethoxy)ethyl moiety into other molecules.

A variety of nucleophiles can be employed to displace the terminal chlorine, leading to a diverse array of derivatives. Common nucleophilic substitution reactions include:

Alkylation (Williamson Ether Synthesis): Phenoxides or alkoxides can act as nucleophiles to form new ether linkages.

Azidation: The azide (B81097) ion (N₃⁻) is an effective nucleophile that replaces the chloro group to form an alkyl azide. This is often a precursor to primary amines.

Reaction with Amines: Primary or secondary amines can displace the chloride to form secondary or tertiary amines, respectively.

Below is a table summarizing key nucleophilic substitution reactions involving this compound.

Interactive Data Table: Nucleophilic Substitution Reactions of this compound

Nucleophile Reagents/Conditions Product Reaction Type
4-Hydroxybenzaldehyde (B117250) K₂CO₃, DMF, 100°C 4-((2-(2-Hydroxyethoxy)ethyl)oxy)benzaldehyde Williamson Ether Synthesis (Alkylation)
Sodium Azide (NaN₃) Polar aprotic solvent (e.g., DMSO, DMF) 2-(2-Azidoethoxy)ethanol Azidation
Dibenzylamine K₂CO₃, NaBr, Acetonitrile, 80°C N,N-Dibenzyl-2-(2-hydroxyethoxy)ethan-1-amine Amination

Oxidation Reactions Involving the Hydroxyl Moiety

The primary hydroxyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a common reagent for this transformation. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent over-oxidation to the carboxylic acid. The product of this reaction is 2-(2-chloroethoxy)acetaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from chromium trioxide, CrO₃, and sulfuric acid), will oxidize the primary alcohol all the way to a carboxylic acid. This reaction typically involves heating under reflux to ensure complete conversion, yielding 2-(2-chloroethoxy)acetic acid.

Reduction Reactions of the Compound

The chloro group in this compound can be removed through reduction, a process known as hydrodechlorination, to yield 2-ethoxyethanol (B86334). This transformation replaces the C-Cl bond with a C-H bond.

Two common methods for this reduction are:

Reduction with Metal Hydrides: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce alkyl halides to the corresponding alkanes. The reaction is typically performed in an anhydrous ether solvent, followed by a careful aqueous workup to quench the excess reagent.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction involves the cleavage of the carbon-chlorine bond and the formation of a carbon-hydrogen bond. This method is often preferred for its milder conditions and cleaner workup.

Comparative Reactivity Analysis with Related Compounds

The reactivity of this compound can be better understood by comparing it to structurally similar molecules, particularly its shorter-chain analog, 2-chloroethanol (B45725).

Factors Influencing Reactivity in Comparison to Shorter-Chain Analogs

The primary structural difference between this compound and 2-chloroethanol is the presence of an ether oxygen atom at the β-position to the terminal chloro group. This feature can significantly influence the rate of nucleophilic substitution through a phenomenon known as Neighboring Group Participation (NGP) .

In NGP, the lone pair of electrons on the ether oxygen can act as an internal nucleophile, attacking the carbon bearing the chlorine atom to displace the chloride ion. This process forms a cyclic oxonium ion intermediate. An external nucleophile then attacks this strained, reactive intermediate to open the ring and form the final product.

Conditions for Specific Chemical Modifications (e.g., Azidation, Alkylation)

The bifunctional nature of this compound allows for a variety of specific chemical modifications by carefully selecting reagents and conditions.

Azidation: The conversion of the terminal chloro group to an azide is a robust SN2 reaction. It is typically achieved by treating this compound with an alkali metal azide, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com These solvents are ideal as they solvate the cation (Na⁺) while leaving the azide anion (N₃⁻) highly nucleophilic and available for reaction. masterorganicchemistry.com The reaction often proceeds efficiently at room temperature or with gentle heating. researchgate.net

Alkylation: this compound can be used as an alkylating agent to introduce the 2-(2-hydroxyethoxy)ethyl group onto other molecules, typically through a Williamson ether synthesis. libretexts.org This involves reacting it with a nucleophile, such as a phenoxide, in the presence of a weak base. For example, the reaction with 4-hydroxybenzaldehyde is carried out using potassium carbonate (K₂CO₃) as the base in DMF at elevated temperatures (e.g., 100°C). mdma.ch The base deprotonates the phenol, generating a nucleophilic phenoxide that then displaces the chloride.

The hydroxyl group of this compound can also undergo alkylation. A notable example is ethoxylation, where the polyether chain is extended. This is accomplished by reacting this compound with ethylene (B1197577) oxide in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·Et₂O). youtube.com

The table below outlines typical conditions for these specific transformations.

Interactive Data Table: Conditions for Specific Chemical Modifications

Modification Functional Group Targeted Reagents Solvent Typical Conditions
Azidation Terminal Chloro Group Sodium Azide (NaN₃) DMF or DMSO Room temperature to mild heat (e.g., 50-80°C)
Alkylation (as alkylating agent) Terminal Chloro Group Nucleophile (e.g., a phenol), Base (e.g., K₂CO₃) DMF Elevated temperature (e.g., 70-110°C)

Mechanistic Insights into Molecular Transformations

Role as a Versatile Organic Building Block for Molecular Complexity

This compound serves as a significant organic building block, a foundational component for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com Its utility stems from its bifunctional nature, possessing both a reactive primary alkyl chloride and a terminal hydroxyl group. This dual functionality allows for sequential and controlled reactions, making it a valuable precursor in the synthesis of a variety of more complex molecules, including pharmaceuticals, crown ethers, and other specialized chemical intermediates. sigmaaldrich.comchemicalbook.com

The compound's reactivity allows it to be incorporated into larger molecules through several mechanistic pathways. The chlorine atom is a good leaving group in nucleophilic substitution reactions, while the hydroxyl group can be used for ether or ester formation, or as a precursor for other functional groups.

Synthesis of Crown Ether Precursors

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. rsc.orgnih.gov this compound and its derivatives are instrumental in constructing the polyether chains required for the synthesis of these macrocycles. vt.edu In a typical synthetic approach, the hydroxyl group of this compound can be deprotonated to form an alkoxide, which then acts as a nucleophile. This nucleophile can react with another electrophilic molecule. Conversely, the carbon atom bonded to the chlorine is an electrophilic site, susceptible to attack by various nucleophiles. This dual reactivity is leveraged in multi-step syntheses to build the repeating ether units that form the backbone of crown ethers. For instance, it can be used to synthesize precursors such as O,O-bis(8-chloro-3,6-dioxaoctyloxy)catechol, which is then used in macrocyclization reactions. vt.edu

Table 1: Representative Reactions of this compound in Building Molecular Complexity
Reactant(s)Reagents and ConditionsProductApplication/SignificanceCitation
This compound, Phenol/Substituted PhenolsBase (e.g., NaOH, K₂CO₃), HeatAryl-O-(CH₂)₂-O-(CH₂)₂-OHIntermediate for arylpoly(oxyalkyl)amines and other functionalized ethers. google.com
This compoundSodium azide (NaN₃)2-(2-Azidoethoxy)ethanolIntroduction of an azide group for further functionalization via click chemistry or reduction to an amine. sigmaaldrich.comchemicalbook.com
This compoundThionyl chloride (SOCl₂)1-Chloro-2-(2-chloroethoxy)ethaneConversion to a dichloro-ether, a common building block for macrocyclization reactions with diamines to form nitrogen-containing macrocycles. vt.edu
This compound, Various AminesBase, HeatN-substituted 2-(2-hydroxyethoxy)ethylaminesPrecursors for nitrogen-containing macrocycles and pharmaceuticals like Quetiapine (B1663577). sigmaaldrich.comchemicalbook.com

Synthesis of Heterocyclic and Pharmaceutical Compounds

The electrophilic nature of the chlorinated carbon in this compound makes it highly effective for reactions with nitrogen-based nucleophiles. This reactivity is fundamental to the synthesis of nitrogen-containing macrocycles and other heterocyclic systems. mdpi.comnih.gov For example, reaction with a primary or secondary amine leads to the formation of an amino-alcohol, where the amine displaces the chloride via an SN2 mechanism. These products can be key intermediates in the synthesis of complex molecules.

A notable application is in the synthesis of the antipsychotic drug Quetiapine, where 2-(2-Chloroethoxy)ethanol (B196239) is a key starting material. sigmaaldrich.comchemicalbook.com The synthesis involves reacting it with a piperazine (B1678402) derivative, demonstrating its role in constructing the specific side chains required for biological activity.

Table 2: Functional Group Transformations Using this compound
Initial Functional GroupReagentResulting Functional GroupReaction TypeCitation
-Cl (Chloro)R-NH₂ (Amine)-NH-R (Secondary Amine)Nucleophilic Substitution sigmaaldrich.com
-Cl (Chloro)N₃⁻ (Azide ion)-N₃ (Azido)Nucleophilic Substitution sigmaaldrich.comchemicalbook.com
-OH (Hydroxyl)SOCl₂ (Thionyl chloride)-Cl (Chloro)Nucleophilic Acyl Substitution followed by SNi vt.edu
-OH (Hydroxyl)Ar-OH (Phenol) / Base-O-Ar (Aryl Ether linkage)Williamson Ether Synthesis google.com

The versatility of this compound is further highlighted by its use in preparing acetals, such as o-nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetal (B89532), which serves as a protecting group or an intermediate in more elaborate synthetic sequences. sigmaaldrich.comchemicalbook.com The ability to readily participate in nucleophilic substitution and etherification reactions solidifies the role of this compound as a fundamental and adaptable building block for generating molecular complexity in organic synthesis.

Advanced Applications in Chemical Synthesis and Materials Development

Key Intermediate in Complex Organic Synthesis

The strategic importance of 2-Chloroethoxyethanol in complex organic synthesis is underscored by its role as a foundational building block. Its ability to introduce a flexible and hydrophilic ethoxyethanol chain into target molecules is a key attribute leveraged in the development of compounds with tailored properties.

This compound is a pivotal raw material in the synthesis of several active pharmaceutical ingredients (APIs). Its incorporation is critical for forming the specific side chains that often dictate the pharmacological activity and bioavailability of the final drug product.

One of the most significant applications of this compound is in the production of Quetiapine (B1663577) , an atypical antipsychotic medication. It is a key raw material for the preparation of the drug's characteristic side chain. researchgate.netgoogle.com The synthesis involves the alkylation of a piperazinyl thiazepine core with this compound. researchgate.net It is important to note that impurities in the this compound raw material, such as 2-chloroethanol (B45725), can lead to the formation of related impurities in the final Quetiapine product. google.com

Furthermore, a derivative of this compound, namely 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825), is an important intermediate in the synthesis of Pranedipine Tartrate and LJP-920 . google.com This highlights the broader utility of the chloroethoxyethanol motif in pharmaceutical development.

Pharmaceutical Intermediate Role of this compound Moiety
QuetiapineDirect reactant in the formation of the active molecule's side chain. researchgate.netgoogle.com
Pranedipine TartrateThe derivative, 2-[2-(2-chloroethoxy)ethoxy]ethanol, serves as a key intermediate. google.com
LJP-920The derivative, 2-[2-(2-chloroethoxy)ethoxy]ethanol, is utilized as an intermediate in its synthesis. google.com

The reactivity of this compound makes it a valuable reagent for constructing more elaborate organic scaffolds, which can then be further functionalized. These scaffolds are often precursors to a variety of specialized chemical compounds.

For instance, this compound is employed in the synthesis of o-nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetal (B89532) . google.com This compound serves as a precursor in further synthetic applications. Additionally, it is a starting material for the preparation of 2-(2-azidoethoxy)ethanol , a useful building block in click chemistry and for the introduction of azide (B81097) functionalities into molecules. google.com

Organic Scaffold Synthetic Application of this compound
o-nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetalUsed as a reactant in the formation of this acetal. google.com
2-(2-azidoethoxy)ethanolServes as the precursor for the synthesis of this azido-functionalized alcohol. google.com

In the realm of biochemical research, derivatives of this compound are utilized to synthesize specific molecules with potential biological activity. For example, 2-[2-(2-Chloroethoxy)ethoxy]ethanol was used in the synthesis of 1-[3-(2-aminoethyl)-1H-indol-5-yloxy]-3,6-dioxa-8-mercaptooctane, a complex indole (B1671886) derivative. This demonstrates the utility of the extended chloroethoxy chain in building molecules with specific functionalities for biochemical studies.

Ruthenium polypyridyl complexes are a class of compounds extensively studied for their photochemical and photophysical properties, with applications in areas such as sensing, photodynamic therapy, and solar energy conversion. researchgate.netnih.gov The synthesis of these complex coordination compounds involves the careful design and preparation of ligands that chelate to the ruthenium metal center. While direct use of this compound in the primary ligand structure is not prominently documented, its derivatives can be envisioned as components of linker or functional side chains attached to the polypyridyl ligands to modulate the solubility, biocompatibility, or targeting capabilities of the final ruthenium conjugate.

Glycosides are a broad class of molecules in which a sugar is bound to another functional group via a glycosidic bond. They play numerous roles in biological systems and are components of many pharmaceuticals. The synthesis of glycosides is a complex field that requires precise control of stereochemistry. In this context, this compound can be used to create specific glycosides. For example, the reaction of D-fructose with 2-chloroethanol in the presence of hydrogen chloride yields 2′-chloroethyl β-D-fructopyranoside in high yield. This demonstrates its utility in forming glycosidic linkages under acidic conditions.

Curcumin (B1669340), a natural compound found in turmeric, has attracted significant interest for its potential therapeutic properties. To enhance its activity, solubility, and stability, numerous derivatives have been synthesized. This compound has been used as a reagent in the synthesis of such derivatives. For instance, it can be reacted with a phenolic hydroxyl group on a precursor molecule in the presence of a base like potassium carbonate in a solvent such as dimethylformamide to form an ether linkage, thereby attaching the 2-ethoxyethanol (B86334) side chain. This modification can alter the pharmacological profile of the resulting curcuminoid.

Intermediate in Modified Oligonucleotide Synthesis

In the field of biotechnology and molecular diagnostics, chemically modified oligonucleotides are indispensable tools. The introduction of non-standard modifications can enhance properties such as nuclease resistance, binding affinity, and cellular uptake, or can be used to attach labels and probes. This compound serves as a valuable precursor for creating phosphoramidite reagents used in the automated solid-phase synthesis of these modified oligonucleotides.

The standard methodology for oligonucleotide synthesis is the phosphoramidite method, which involves the sequential coupling of monomeric phosphoramidite building blocks to a growing chain on a solid support. umich.eduresearchgate.net The hydroxyl group of this compound can be chemically converted into a phosphoramidite moiety, the reactive group required for this process. nih.gov This transformation allows the 2-chloroethoxyethyl group to be incorporated into a DNA or RNA sequence at any desired position.

The primary role of this modification is to introduce a reactive linker into the oligonucleotide chain. The terminal chloro- group is a versatile electrophilic site that can undergo post-synthetic nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of functional molecules, such as fluorescent dyes, quenchers, biotin, or cross-linking agents, after the main oligonucleotide chain has been assembled. This strategy avoids exposing sensitive labels to the harsh chemical conditions of the synthesis cycle.

Alternatively, the chloro- group can be converted to other functionalities, such as an azide, prior to phosphoramidite synthesis. nih.gov This creates a building block that introduces a bioorthogonal handle for subsequent modification via click chemistry, a highly efficient and specific conjugation method. nih.gov

Reagent/IntermediateRole in SynthesisSubsequent Functionality
This compound Precursor alcoholProvides the core structure for the modifying reagent.
2-Chloroethoxyethyl Phosphoramidite Monomer for solid-phase synthesisIncorporates a reactive chloro- group into the oligonucleotide.
2-Azidoethoxyethyl Phosphoramidite Monomer for solid-phase synthesisIncorporates a bioorthogonal azide group for click chemistry.

Contributions to Polymer Chemistry and Advanced Materials

This compound is a key component in the synthesis of a variety of functional polymers and advanced materials. Its ability to act as both an initiator and a precursor to functionalized monomers makes it a valuable tool for creating complex macromolecular architectures.

Monomer in Ring-Opening Polymerization (ROP) Systems

Ring-Opening Polymerization (ROP) is a critical method for producing biodegradable and biocompatible polymers such as polyesters (e.g., polylactide, polycaprolactone) and polycarbonates. cmu.edu The mechanism of ROP for cyclic esters, often catalyzed by organometallic compounds like tin(II) octoate, typically requires an initiator containing a nucleophilic group, most commonly a hydroxyl group.

This compound serves as an excellent initiator for these systems. Its primary hydroxyl group attacks the carbonyl carbon of the cyclic monomer, initiating the polymerization process. Each subsequent monomer unit adds to the growing polymer chain, which propagates from the initiator. The result is a linear polymer chain, such as poly(ε-caprolactone) (PCL), that is covalently linked to the initiator molecule. This process yields a polymer with a 2-chloroethoxy- group at one terminus and a hydroxyl group at the other, creating a functionalized monofunctional polymer.

Table of ROP Components:

Component Chemical Name Function
Initiator This compound Starts the polymer chain growth via its hydroxyl group.
Monomer ε-Caprolactone The cyclic ester that is polymerized.
Catalyst Tin(II) octoate Activates the monomer for polymerization.

| Product | Cl-(CH₂)₂O(CH₂)₂O-[CO(CH₂)₅O]ₙ-H | A PCL chain with a chloro- terminal group. |

Precursor for Azido-Functionalized Initiators in Polymer Synthesis

The terminal chloro- group of this compound is readily converted into other functional groups through nucleophilic substitution. A particularly useful transformation is its conversion to an azide group (-N₃) by reaction with an azide salt, such as sodium azide. This reaction produces 2-(2-azidoethoxy)ethanol.

This new molecule is a bifunctional initiator. The hydroxyl group remains available to initiate ROP as described previously, while the stable and non-reactive azide group is carried along at the terminus of the resulting polymer chain. This provides a straightforward method for synthesizing polymers with a terminal azide group, a key component for "click" chemistry reactions.

Synthesis of Star Polymers via Click Chemistry Methodologies

Star polymers are complex macromolecules consisting of multiple linear polymer chains ("arms") radiating from a central core. nih.gov Their unique globular structure leads to distinct properties compared to their linear counterparts, making them useful in fields like drug delivery and nanotechnology. nih.gov

A common and highly efficient method for synthesizing star polymers is the "arm-first" approach coupled with click chemistry. researchgate.net In this strategy, the polymer arms are synthesized first and then attached to a multifunctional core.

Arm Synthesis: 2-(2-azidoethoxy)ethanol is used as an initiator in a Ring-Opening Polymerization to create linear polymer chains with a terminal azide group.

Core Reaction: These azido-terminated arms are then reacted with a core molecule that has multiple alkyne (carbon-carbon triple bond) functionalities.

Click Reaction: In the presence of a copper(I) catalyst, the azide groups on the polymer arms undergo a highly specific and efficient cycloaddition reaction with the alkyne groups on the core. This reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms stable triazole linkages, covalently bonding the arms to the core and creating the final star polymer architecture. researchgate.net

Integration into Liquid Crystal Monomers for Enhanced Material Properties

Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals. The synthesis of molecules that can form LC phases (mesogens) often involves combining a rigid core with flexible side chains or spacers. mdpi.com

This compound is a suitable building block for creating these flexible spacers. Its diethylene glycol structure provides conformational flexibility, which is crucial for the formation of certain liquid crystalline phases. It can be attached to a rigid mesogenic core via its hydroxyl group through an ether or ester linkage. The terminal chloro- group then serves as a reactive site. This allows the liquid crystal monomer to be polymerized or cross-linked into a polymer liquid crystal network, locking in the liquid crystalline order to create materials with unique optical and mechanical properties.

Synthesis of Functionalized Polymers for Biomedical Applications

Polymers derived from this compound are of significant interest for biomedical applications due to the inherent properties of the ethylene (B1197577) glycol unit. Poly(ethylene glycol) (PEG) and related structures are well-known for being hydrophilic, non-toxic, and non-immunogenic, which reduces non-specific protein adsorption and enhances biocompatibility.

By using this compound as an initiator for biocompatible polymers like PCL or PLA, a polymer is created that combines a biodegradable core with a biocompatible, hydrophilic chain end. The terminal chloro- group (or its azido- derivative) acts as a crucial chemical handle. This handle allows for the covalent attachment of biologically active molecules, such as:

Drugs: For creating targeted drug delivery systems or polymer-drug conjugates.

Targeting Ligands: Peptides or antibodies that can direct nanoparticles to specific cells or tissues.

Imaging Agents: To enable tracking and diagnostics.

The star polymers synthesized via this route are particularly promising as drug delivery vehicles, as they can encapsulate therapeutic agents within their core while presenting a biocompatible shell to the biological environment.

Development of Dendrimer-Based Drug Carrier Systems

Dendrimers are highly branched, well-defined macromolecules that have garnered significant attention as potential carriers for therapeutic agents. Their unique architecture allows for the encapsulation of drug molecules and their surface can be functionalized to control properties like solubility and biocompatibility. This compound plays a crucial role in the surface modification of dendrimers, particularly poly(amidoamine) (PAMAM) dendrimers.

In recent research, this compound has been employed as a hydroxylating agent to modify the surface of second-generation (G2) and third-generation (G3) PAMAM dendrimers. nih.govfrontiersin.org The primary amine groups on the surface of PAMAM dendrimers are neutralized by the ether-linked hydroxyl group of this compound. nih.gov This surface hydroxylation is a key step in the development of quaternary ammonium PAMAM dendrimer-based drug carriers. frontiersin.org The modification enhances the solubility of poorly soluble drugs and enables sustained release profiles. For instance, these modified dendrimers have been shown to significantly increase the solubility and sustain the release of furosemide, a class IV drug with low solubility and permeability. nih.govresearchgate.net

Another application involves using this compound to synthesize the internal branching units of novel antioxidant dendrimers. In this synthesis, it is first converted to 2-(2-azidoethoxy)ethanol, which then serves as a key component for building the dendrimer's structure through click chemistry. nih.gov

Table 1: Surface Modification of PAMAM Dendrimers with this compound
Dendrimer GenerationModifying AgentPurpose of ModificationResulting Carrier TypeReference
PAMAM (G2)This compoundSurface hydroxylation to neutralize primary amine groupsQuaternary ammonium dendrimer nih.govfrontiersin.org
PAMAM (G3)This compoundSurface hydroxylation to neutralize primary amine groupsQuaternary ammonium dendrimer nih.govfrontiersin.org

Formation of Ionic Liquids with Ethylene Glycol Polyether Chains

Ionic liquids (ILs) are salts with low melting points that are gaining prominence as alternative solvents and materials in various chemical applications. Poly(ethylene glycol) (PEG)-based ionic liquids are a specific class that combines the properties of ILs with the characteristics of polyether chains, such as tunable hydrophilicity and biocompatibility.

This compound serves as a fundamental building block for introducing short, functionalized ethylene glycol polyether chains into molecular structures destined to become ionic liquids. Its bifunctional nature—a terminal hydroxyl group and a reactive chloro group—allows for sequential reactions. For example, the hydroxyl group can react to attach the molecule to a core structure, while the chloro group can be substituted by a tertiary amine. A subsequent quaternization step leads to the formation of the cationic center characteristic of an ionic liquid. This strategy is central to creating multi-cationic PEG-based ionic liquids. rsc.org

The synthesis of such ILs often involves reacting a PEG derivative containing a leaving group (like the chloride in this compound) with an amine to form the cationic head. rsc.org By varying the length of the polyether chain, which can be built up using molecules like this compound, the physicochemical properties of the resulting ionic liquid, such as viscosity and thermal stability, can be precisely controlled. rsc.org This approach has been used to design novel surfactants and other functional materials where the ethylene oxide units provide hydrophilicity. mdpi.com

Role in Phthalonitrile and Phthalocyanine Chemistry

This compound is a key precursor in the synthesis of functionalized phthalonitriles, which are the monomers used to create phthalocyanines. These macrocyclic compounds are known for their exceptional thermal stability and unique photochemical properties, making them suitable for high-performance applications.

The synthesis of functionalized phthalonitriles often involves a nucleophilic aromatic substitution reaction where a nucleophile displaces a nitro group on a phthalonitrile core, such as 4-nitrophthalonitrile. This compound is used to create complex nucleophiles that introduce flexible and functional side chains to the phthalonitrile molecule.

A specific example is the synthesis of 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. omu.edu.tr This multi-step synthesis first involves reacting this compound with salicylaldehyde in the presence of potassium carbonate to form an intermediate, 2-(2-(2-hydroxyethoxy)ethoxy)benzaldehyde. This intermediate, which now contains the flexible ether chain and a terminal hydroxyl group, is then reacted with 4-nitrophthalonitrile. The hydroxyl group displaces the nitro group, yielding the final functionalized phthalonitrile derivative. omu.edu.tr This method allows for the incorporation of an aldehyde group and a polyether chain, which can be used for further chemical modifications. omu.edu.tr

Table 2: Synthesis of a Functionalized Phthalonitrile Derivative
Reaction StepKey ReactantsCatalyst/BaseSolventProductReference
Step 1Salicylaldehyde, this compoundK₂CO₃Acetonitrile2-(2-(2-hydroxyethoxy)ethoxy)benzaldehyde omu.edu.tr
Step 22-(2-(2-hydroxyethoxy)ethoxy)benzaldehyde, 4-NitrophthalonitrileK₂CO₃DMF4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile omu.edu.tr

Phthalonitrile derivatives are the essential precursors for producing phthalocyanines through a cyclotetramerization reaction. omu.edu.tr The properties of the resulting phthalocyanine macrocycle and the polymers derived from it are heavily influenced by the functional groups attached to the precursor phthalonitrile.

By using phthalonitriles functionalized with chains derived from this compound, it is possible to synthesize phthalocyanines with enhanced solubility, improved processability, and tailored electronic properties. These functionalized phthalocyanines can then be polymerized or cured to form high-performance polymers with excellent thermal stability and mechanical properties. omu.edu.trgoogle.com The flexible ether linkages introduced by this compound can improve the processability of the otherwise rigid phthalonitrile resins. The conversion of these functionalized phthalonitrile monomers into a crosslinked polymer network is typically achieved through thermal curing, sometimes with the aid of curing agents or catalysts. google.com The resulting materials are valuable in applications ranging from advanced composites to organic electronics. omu.edu.tr

Environmental Fate and Bioremediation Research of 2 Chloroethoxyethanol

Microbial Degradation Pathways and Mechanisms

Microbial degradation of 2-Chloroethoxyethanol involves complex enzymatic processes that transform the compound into less harmful substances. The specific pathways and mechanisms can vary between different microbial species, leading to different metabolic end products.

Certain bacterial strains have been identified as key players in the biodegradation of this compound. Notably, Xanthobacter sp. strain ENV481 has demonstrated the ability to utilize bis(2-chloroethyl) ether (BCEE) and related compounds as a sole source of carbon and energy. nih.govnih.gov In the metabolic pathway of BCEE by this strain, this compound is a key intermediate. The degradation process in Xanthobacter sp. ENV481 involves sequential dehalogenation reactions.

In contrast, Pseudonocardia sp. strain ENV478 degrades BCEE through a different mechanism. This strain utilizes a monooxygenase-mediated O-dealkylation process, which also involves this compound. nih.govnih.gov However, unlike Xanthobacter sp., Pseudonocardia sp. ENV478 is unable to use BCEE as its sole carbon source and its degradation pathway leads to the accumulation of a different set of metabolic byproducts. nih.govnih.gov

Bacterial StrainDegradation MechanismAbility to Use as Sole Carbon SourceKey Characteristics
Xanthobacter sp. ENV481 Sequential dehalogenationYes (for BCEE)Efficiently degrades BCEE and its intermediates.
Pseudonocardia sp. ENV478 Monooxygenase-mediated O-dealkylationNo (for BCEE)Leads to the accumulation of 2-chloroacetic acid.

Characterization of Metabolic Degradation Products

The biodegradation of this compound results in the formation of several metabolic products. The identification of these products is essential for understanding the complete degradation pathway and for assessing the effectiveness of the bioremediation process.

In the metabolic pathway of Xanthobacter sp. strain ENV481, this compound is further dehalogenated to form diethylene glycol (DEG). nih.gov This conversion represents a significant detoxification step, as DEG is generally considered to be less toxic than its chlorinated precursor. The formation of DEG is a key indicator of the complete breakdown of the chloro-ether structure of the parent compounds.

Following the formation of diethylene glycol, Xanthobacter sp. strain ENV481 further metabolizes it, leading to the production of 2-hydroxyethoxyacetic acid. nih.gov This organic acid is a product of DEG catabolism and its presence confirms the continued degradation of the initial pollutant. The identification of 2-hydroxyethoxyacetic acid provides further insight into the downstream metabolic fate of this compound.

The degradation of BCEE by Pseudonocardia sp. strain ENV478 follows a different path that results in the accumulation of 2-chloroacetic acid. nih.govnih.gov This is a consequence of the monooxygenase-mediated O-dealkylation mechanism employed by this bacterium. Unlike Xanthobacter sp., Pseudonocardia sp. ENV478 does not readily degrade the resulting 2-chloroacetic acid, leading to its accumulation in the culture medium. nih.govnih.gov This accumulation is a distinguishing feature of the metabolic pathway in this particular bacterial strain.

Precursor CompoundBacterial StrainKey Metabolic Product(s)
This compoundXanthobacter sp. ENV481 Diethylene Glycol (DEG)
Diethylene Glycol (DEG)Xanthobacter sp. ENV481 2-Hydroxyethoxyacetic Acid
Bis(2-chloroethyl) Ether (BCEE)Pseudonocardia sp. ENV478 2-Chloroacetic Acid (accumulates)

Environmental Factors Influencing Biodegradation Efficiency

The efficiency of the biodegradation of this compound is significantly influenced by various environmental factors that affect microbial growth and enzymatic activity. These factors can determine the rate and extent of degradation in contaminated environments. Key parameters include the presence or absence of oxygen, pH, temperature, and the availability of nutrients.

Studies on Aerobic and Anaerobic Degradation Conditions

The redox potential of the environment, specifically the availability of oxygen, is a critical factor in the biodegradation pathway of this compound. Research has shown that this compound can be degraded under both aerobic and anaerobic conditions, although the rates and mechanisms may differ.

One key study investigated the biodegradation of bis(2-chloroethyl) ether (BCEE), for which this compound (referred to as 2CEE in the study) is a primary intermediate. In this research, the bacterium Xanthobacter sp. strain ENV481 was found to facilitate the sequential dehalogenation of BCEE to this compound and subsequently to diethylene glycol. nih.govnih.gov This strain demonstrated the ability to degrade this compound under both the presence and absence of oxygen. nih.gov

Under aerobic conditions, Xanthobacter sp. strain ENV481 was able to utilize this compound as a growth substrate. nih.gov The degradation of 2-chloroethanol (B45725), a similar chlorinated alcohol, by Pseudomonas stutzeri under denitrifying (anaerobic) conditions has been shown to proceed via a pathway similar to that observed in aerobic bacteria, involving the oxidation of the alcohol to an aldehyde and then to a carboxylic acid before dehalogenation. ntis.gov This suggests that the initial steps of this compound degradation may be analogous under different redox conditions.

Anaerobic degradation of this compound has also been confirmed. The same Xanthobacter sp. strain ENV481 was observed to degrade the compound in the absence of oxygen. nih.gov Further research on the anaerobic digestion of 2-chloroethanol has demonstrated its complete degradation in less than 30 days under methanogenic conditions, with only low accumulation of the intermediate 2-chloroacetic acid. researchgate.net This indicates the potential for the complete mineralization of similar short-chain chlorinated alcohols in anaerobic environments.

The following table summarizes the degradation of this compound as an intermediate by Xanthobacter sp. strain ENV481 under different redox conditions.

Degradation ParameterAerobic ConditionsAnaerobic Conditions
Microorganism Xanthobacter sp. strain ENV481Xanthobacter sp. strain ENV481
Degradation Potential ConfirmedConfirmed
Observed Pathway Sequential dehalogenationSequential dehalogenation
Degradation Rate Faster than anaerobic degradationSlower than aerobic degradation
Metabolites Diethylene glycolNot explicitly detailed, but degradation confirmed

This table is based on research where this compound was an intermediate in the degradation of bis(2-chloroethyl) ether. nih.gov

Bioremediation Strategies for Contaminated Environments

Bioremediation offers a promising and environmentally sustainable approach for the cleanup of sites contaminated with chlorinated compounds like this compound. These strategies leverage the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances.

Application of Bioaugmentation Approaches in Remediation

Bioaugmentation is a bioremediation strategy that involves the introduction of specific, pre-grown microbial cultures with the desired degradation capabilities into a contaminated environment to enhance the degradation of target pollutants. dntb.gov.ua This approach is particularly useful when the indigenous microbial populations lack the ability to degrade a specific contaminant or do so at a very slow rate. dntb.gov.ua

While specific field applications of bioaugmentation for this compound are not extensively documented, the principle has been successfully applied to other chlorinated solvents. For instance, specialized microbial cultures have been used to enhance the dechlorination of compounds like perchloroethylene (PCE) and trichloroethylene (B50587) (TCE) in groundwater. dntb.gov.ua The isolation of bacteria such as Xanthobacter sp. strain ENV481, which can degrade this compound, suggests their potential use in bioaugmentation applications for sites contaminated with this compound or its parent compounds like BCEE. nih.govnih.gov

The success of bioaugmentation is dependent on several factors, including the ability of the introduced microorganisms to survive and thrive in the new environment, the bioavailability of the contaminant, and the presence of suitable environmental conditions (e.g., pH, temperature, and nutrients).

Microcosm Studies on Contaminant Degradation Rates

Microcosm studies are laboratory-scale experiments that are essential tools for assessing the potential for natural attenuation and the effectiveness of bioremediation strategies, including bioaugmentation, under site-specific conditions. ntis.gov These studies typically involve incubating soil and groundwater samples from a contaminated site with the target contaminant and monitoring its degradation over time. ntis.gov

For a compound like this compound, microcosm studies would be invaluable for:

Determining intrinsic biodegradation potential: Assessing whether the native microbial population in the contaminated soil or groundwater can degrade the compound without intervention.

Evaluating the effect of environmental factors: Investigating how changes in pH, temperature, and nutrient levels affect the degradation rate.

Testing bioremediation strategies: Comparing the effectiveness of natural attenuation, biostimulation (adding nutrients to stimulate native microbes), and bioaugmentation (adding specialized microbes).

Identifying degradation pathways and intermediates: Analyzing the formation and subsequent disappearance of metabolic byproducts.

While specific microcosm studies focusing solely on this compound are not widely reported, the methodology has been extensively used for other chlorinated pollutants. ntis.gov For example, microcosm studies were crucial in identifying the sequential reductive and oxidative biodegradation pathways for chloroethenes at a contaminated site. researchgate.net Such studies would be a critical step in developing and validating effective bioremediation strategies for this compound contamination.

The following table outlines a hypothetical design for a microcosm study investigating the bioremediation of this compound.

Microcosm SetupTreatmentKey Parameters to MonitorExpected Outcome
Control Sterilized site soil and groundwater + this compoundThis compound concentrationNo significant degradation, assesses abiotic losses.
Natural Attenuation Site soil and groundwater + this compoundThis compound concentration, microbial population densitySlow to moderate degradation, depending on the capability of indigenous microbes.
Biostimulation Site soil and groundwater + this compound + Nutrients (e.g., nitrogen, phosphorus)This compound concentration, microbial activity, nutrient levelsEnhanced degradation rate compared to natural attenuation if the indigenous population is nutrient-limited.
Bioaugmentation Site soil and groundwater + this compound + Xanthobacter sp. strain ENV481This compound concentration, survival and activity of the introduced strainThe most rapid and complete degradation of this compound.

Chromatographic Separation and Detection Techniques

Gas Chromatography (GC) for Residual Analysis

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound, making it highly suitable for residual solvent analysis in active pharmaceutical ingredients (APIs). A direct injection GC method has been developed and validated for the quantitative determination of this compound in pharmaceutical substances. ptfarm.plnih.govptfarm.plresearchgate.net

The Flame Ionization Detector (FID) is commonly paired with GC for the analysis of this compound due to its high sensitivity towards organic compounds. In a validated method for determining residual this compound in the API quetiapine (B1663577), a Shimadzu GC-2010 gas chromatograph equipped with an FID was utilized. ptfarm.pl The operational parameters for the detector were set to ensure optimal performance, with a detector temperature of 260°C, a hydrogen flow rate of 47 mL/min, and an air flow rate of 400 mL/min. ptfarm.plptfarm.pl This setup allows for the sensitive detection of this compound at levels relevant for impurity testing in pharmaceuticals. ptfarm.pl

Table 1: GC-FID Instrumental Parameters for this compound Analysis

Parameter Setting
Injector Temperature 240°C
Detector Temperature 260°C
Oven Program Initial 150°C, ramp 5°C/min to 240°C
Carrier Gas Nitrogen
Carrier Gas Flow ~1.56 mL/min
Detector Flame Ionization Detector (FID)
Hydrogen Flow 47 mL/min
Air Flow 400 mL/min

Data sourced from Stolarczyk et al., 2011. ptfarm.pl

A comprehensive validation of the GC-FID method for this compound has been performed in accordance with the International Conference on Harmonisation (ICH) guidelines Q2A and Q2B, demonstrating its suitability for its intended purpose. ptfarm.plnih.govresearchgate.net

Specificity: The method demonstrated good separation of this compound from other potential solvents used in the synthesis of the active substance, ensuring that the detected peak corresponds solely to the analyte of interest. ptfarm.plptfarm.pl

Precision: The precision of the method was evaluated at different levels, including system precision, method precision, and intermediate precision. The relative standard deviation (RSD) values were found to be within acceptable limits, with acceptance criteria set at below 3%, 6%, and 10% respectively, indicating a high degree of repeatability and reproducibility. ptfarm.pl

Accuracy: Accuracy was determined by analyzing samples spiked with known amounts of this compound at concentrations ranging from 80% to 120% of the specified limit. ptfarm.pl The recovery values were within the acceptance criterion of 100% ± 10%, confirming the accuracy of the method. ptfarm.pl

Table 2: Accuracy Results for this compound by GC-FID

Spiked Level Recovery (%)
I (80%) 97.9
II (100%) 98.4
III (120%) 99.1

Data sourced from Stolarczyk et al., 2011. ptfarm.pl

Linearity: The method's linearity was established over a range of concentrations, demonstrating a direct proportional relationship between the detector response and the concentration of this compound.

Limits of Detection (LOD) and Quantitation (LOQ): The sensitivity of the method was confirmed by establishing low LOD and LOQ values, enabling the detection and quantification of this compound at µg/mL levels. ptfarm.pl

Robustness: The robustness of the analytical method was evaluated by intentionally varying chromatographic parameters to assess its reliability during normal usage. The method was found to be robust. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the trace-level identification and quantification of this compound, particularly when it is considered a potential genotoxic impurity (PGI). nih.gov This method offers superior sensitivity and selectivity compared to conventional chromatographic techniques.

LC-MS/MS methods have been successfully developed and validated for the quantitative estimation of this compound traces in active pharmaceutical ingredients and their dosage forms. nih.gov These methods are capable of quantifying the impurity at parts-per-million (ppm) levels. For instance, a validated method demonstrated a limit of quantitation (LOQ) of 0.56 ppm and a limit of detection (LOD) of 0.18 ppm. nih.gov Another highly sensitive UHPLC-MS/MS method reported an LOQ of 0.235 ppm and an LOD of 0.070 ppm for this compound in quetiapine fumarate. researcher.life The linearity of these methods is established over a specific range, such as 0.56 ppm to 7.49 ppm, with correlation coefficients (r²) greater than 0.998, indicating excellent quantitative performance. nih.gov Mass detection is typically performed in a positive ionization mode using selected ion monitoring or multiple reaction monitoring (MRM) for enhanced specificity. nih.govresearcher.life

Table 3: Validation Parameters of an LC-MS/MS Method for this compound

Parameter Result
Limit of Detection (LOD) 0.070 ppm
Limit of Quantitation (LOQ) 0.235 ppm
Linearity Range 0.2 ppm - 3.0 ppm
Correlation Coefficient (r²) 0.9983
Recovery 98.1% - 114.0%

Data sourced from Shaik et al., 2023. researcher.life

The chromatographic separation in LC-MS/MS analysis of this compound is commonly achieved using reversed-phase columns, with C18 columns being a popular choice. nih.govresearcher.life For example, an ACE3 C18 column (100 mm × 4.6 mm, 3.0 µm) has been used effectively. researcher.life

To achieve optimal separation from the drug substance and other impurities, either isocratic or gradient elution modes are employed. A binary solvent system is often used, for example, a mixture of an aqueous buffer like ammonium formate or ammonium acetate and an organic modifier such as methanol. nih.govresearcher.life In one method, a gradient elution with 0.2% formic acid as mobile phase A and a mixture of methanol and acetonitrile as mobile phase B was used. researcher.life In another, an isocratic program with 0.01 M ammonium acetate and methanol (20:80 v/v) was developed. researcher.life The flow rate is typically maintained between 0.5 mL/min and 0.8 mL/min. researcher.life These parameters ensure a robust and efficient separation, leading to reliable quantification of this compound at trace levels.

Mass Spectrometry Detection Modes (e.g., Selected Ion Monitoring, Positive Mode Ionization)

Mass spectrometry (MS) provides high sensitivity and specificity for the detection of this compound, often employed in conjunction with chromatographic separation techniques. Specific detection modes are utilized to enhance these analytical capabilities.

Positive Mode Ionization: In the analysis of this compound, positive mode electrospray ionization (ESI) is a commonly used technique. tandfonline.comtandfonline.comnebiolab.com This method charges the analyte through protonation or the formation of adducts. nebiolab.com For this compound, which has a molecular weight of 124.57 g/mol , detection is often achieved by forming an ammonium adduct, [M+NH₄]⁺. nih.govnist.gov One study reported the detection of the parent ion as an M+ammonia adduct with a mass-to-charge ratio (m/z) of 142.53. tandfonline.com This approach is suitable for moderately polar molecules and is a cornerstone for analyzing compounds like drugs, metabolites, and xenobiotics in complex matrices. nebiolab.com

Selected Ion Monitoring (SIM): To achieve significantly increased sensitivity, the selected ion monitoring (SIM) mode is employed. wikipedia.org In this mode, the mass spectrometer is set to detect only a limited, predefined range of mass-to-charge ratios, rather than scanning the full spectrum. wikipedia.org For the analysis of 2-(2-Chloroethoxy)ethanol (B196239) (CEE), mass detection has been performed using a positive mode with the SIM technique monitoring the m/z value corresponding to its ammonium adduct, [M + NH₄]⁺. nih.gov This targeted approach maximizes the signal for the analyte of interest while minimizing background noise, making it highly effective for quantifying trace amounts of the compound. The technique is particularly well-suited for quadrupole mass spectrometers. wikipedia.org

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a powerful and sensitive technique for the analysis of this compound. tandfonline.com This method combines the high-resolution separation capabilities of UHPLC with the specific and sensitive detection of tandem mass spectrometry, making it ideal for complex sample matrices.

A selective and sensitive reversed-phase UHPLC-MS/MS method has been developed and validated for identifying and quantifying this compound as a genotoxic impurity in pharmaceutical substances like quetiapine fumarate. tandfonline.comtandfonline.com The chromatographic separation can be achieved on a C18 column using an isocratic mobile phase, such as a mixture of 0.01M ammonium acetate in water and methanol (20:80 v/v), with a flow rate of 0.5 mL/min. tandfonline.comtandfonline.comresearcher.life In one such validated method, the retention time for this compound was observed at 2.38 minutes. tandfonline.comtandfonline.com

Trace-Level Identification and Quantification

A key advantage of the UHPLC-MS/MS technique is its ability to identify and quantify substances at trace levels. tandfonline.com For this compound, methods have been successfully validated to measure the compound at concentrations as low as approximately 2.0 parts per million (ppm). tandfonline.comtandfonline.com

Research has demonstrated the high sensitivity of this method with a determined Limit of Detection (LOD) of 0.070 ppm and a Limit of Quantification (LOQ) of 0.235 ppm. tandfonline.comresearcher.life Another liquid chromatography-tandem mass spectrometry method reported a quantitation limit of 0.56 ppm for this compound in hydroxyzine. nih.gov The accuracy of such methods is confirmed through recovery studies at various concentration levels, with reported recoveries ranging from 98.1% to 114.0%. tandfonline.comtandfonline.com

Table 1: UHPLC-MS/MS Method Parameters and Performance for Trace-Level Analysis of this compound
ParameterValue/ConditionSource
Analytical TechniqueUHPLC-MS/MS tandfonline.comtandfonline.com
ColumnACE3 C18 (100mm x 4.6 mm x 3.0 µm) tandfonline.comtandfonline.com
Mobile Phase0.01M ammonium acetate in water : methanol (20:80 v/v) tandfonline.com
Flow Rate0.5 mL/min tandfonline.comresearcher.life
Column Temperature40 °C tandfonline.comresearcher.life
Retention Time2.38 min tandfonline.comtandfonline.com
Limit of Detection (LOD)0.070 ppm tandfonline.comresearcher.life
Limit of Quantification (LOQ)0.235 ppm tandfonline.comresearcher.life
Linearity Range0.2 ppm to 3.0 ppm researchgate.net
Correlation Coefficient (R²)0.9983 tandfonline.comtandfonline.com
Accuracy (% Recovery)98.1% to 114.0% tandfonline.comtandfonline.com
Multiple Reaction Monitoring (MRM) Detection Strategy

To achieve superior selectivity and sensitivity in UHPLC-MS/MS analysis, a Multiple Reaction Monitoring (MRM) detection strategy is utilized. tandfonline.comtandfonline.comwikipedia.org MRM is a tandem MS technique where a specific precursor ion of the target analyte is selected in the first mass analyzer (MS1), fragmented in a collision cell, and then a specific, characteristic product ion is selected and monitored by the second mass analyzer (MS2). wikipedia.org This process, known as a "transition," is highly specific to the analyte's structure, significantly reducing matrix interference and enhancing detection limits. researchgate.netwikipedia.org

In the analysis of this compound, positive ion electrospray ionization is used to generate the precursor ion, typically the ammonium adduct at m/z 142.53. tandfonline.comresearchgate.net This precursor ion is then fragmented, and a specific daughter ion is monitored to provide quantitative data. researchgate.net The MRM approach is a targeted analysis that requires prior knowledge of the analyte's molecular weight and its fragmentation patterns. nih.gov Its application has been essential for the reproducible quantification of this compound at very low levels in pharmaceutical ingredients. tandfonline.comtandfonline.comresearcher.life

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of chemical compounds. For this compound, Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about its functional groups and the connectivity of its atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an analytical method used to identify functional groups within a molecule by measuring the absorption of infrared radiation. mdpi.com An FT-IR spectrum provides a molecular fingerprint that is unique to the compound. For this compound (ClCH₂CH₂OCH₂CH₂OH), the spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include a broad band for the O-H (alcohol) stretching vibration, strong bands for C-O (ether and alcohol) stretching, and a band for the C-Cl (alkyl halide) stretching. While specific spectra for this compound are not detailed in the provided sources, the expected regions for these characteristic vibrations can be predicted based on established correlation tables.

Table 2: Predicted FT-IR Characteristic Absorption Bands for this compound
Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
AlcoholO-H stretch3550–3200Strong, Broad
AlkaneC-H stretch2990–2850Medium to Strong
EtherC-O stretch1150–1085Strong
Primary AlcoholC-O stretch~1050Strong
Alkyl HalideC-Cl stretch850–550Medium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic structure of a molecule by observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). wordpress.com

¹H NMR: The proton NMR spectrum of this compound (in CDCl₃) would show distinct signals for the protons in different chemical environments. chemicalbook.com The molecule has four sets of non-equivalent methylene (-CH₂-) protons and one hydroxyl (-OH) proton. The signals are split into multiplets by neighboring protons, and their chemical shifts are influenced by the electronegativity of adjacent atoms (Cl and O).

-CH₂-Cl: Protons closest to the highly electronegative chlorine atom are expected to be the most deshielded and appear furthest downfield.

-O-CH₂-CH₂-Cl: Protons adjacent to the ether oxygen and the chloro-substituted carbon.

-O-CH₂-CH₂-OH: Protons adjacent to the ether oxygen and the hydroxyl-substituted carbon.

-CH₂-OH: Protons adjacent to the hydroxyl group.

-OH: The hydroxyl proton signal, which can be a broad singlet.

Table 3: ¹H NMR Chemical Shift Data for this compound
AssignmentChemical Shift (ppm) (at 399.65 MHz in CDCl₃)
-CH₂-OH3.88
-O-CH₂-3.77
-O-CH₂-3.75
-CH₂-Cl3.670
-OH3.626

Note: The assignments are based on typical chemical shift values and data from available spectra. Exact assignments may vary. chemicalbook.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of this compound provides information about the carbon backbone of the molecule. Since there are four chemically non-equivalent carbon atoms in the structure (Cl-C H₂-C H₂-O-C H₂-C H₂-OH), four distinct signals are expected in the spectrum. chemicalbook.com The chemical shifts of these signals are determined by their local electronic environment. The carbon atom bonded to chlorine will be significantly affected, as will the carbons bonded to the oxygen atoms.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound
Carbon AtomPredicted Chemical Shift (ppm)
-C H₂-Cl40–50
-O-C H₂-CH₂-Cl68–72
-O-C H₂-CH₂-OH68–72
-C H₂-OH60–65

Note: These are estimated ranges based on standard ¹³C NMR chemical shift principles.

An article focusing on the chemical compound this compound.

Computational Chemistry and Molecular Modeling Studies

Theoretical Frameworks in Computational Chemistry

The foundation of modern computational chemistry lies in a set of theoretical frameworks that approximate solutions to the complex quantum mechanical equations governing molecular systems. These frameworks can be broadly categorized into quantum chemistry approaches and classical mechanics models.

Quantum chemistry methods aim to solve the time-independent Schrödinger equation to determine the electronic wavefunction and energy of a molecule. tau.ac.il

Hartree-Fock (HF) Method : The Hartree-Fock method is a foundational ab initio (from first principles) approach that approximates the many-electron wavefunction of a system as a single Slater determinant. wikipedia.orggatech.edu It solves the Schrödinger equation by assuming that each electron moves in a mean field created by all other electrons, rather than accounting for instantaneous electron-electron interactions. wikipedia.org This iterative, self-consistent field (SCF) approach calculates the molecular orbitals and their corresponding energies. gatech.edu While fundamental, HF theory neglects electron correlation, which can be a limitation for accurately predicting certain molecular properties.

Density Functional Theory (DFT) : Density Functional Theory has become one of the most popular and versatile methods in computational chemistry. mdpi.comlboro.ac.uk Unlike wavefunction-based methods, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a molecule is a unique functional of its electron density. mdpi.com This approach simplifies the problem by focusing on the electron density, a function of three spatial coordinates, rather than the complex many-electron wavefunction. A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation. Various functionals (e.g., B3LYP) have been developed to approximate this term, offering a balance between computational cost and accuracy. nih.govresearchgate.net

The selection of a theoretical method and basis set is crucial for the accuracy of the results. The table below compares the conceptual basis of these two pivotal quantum chemistry approaches.

FeatureHartree-Fock (HF) TheoryDensity Functional Theory (DFT)
Fundamental Variable Wavefunction (approximated as a single Slater determinant)Electron Density
Key Concept Self-Consistent Field (SCF) where each electron interacts with the average field of others.The ground-state energy is a unique functional of the electron density.
Treatment of Electron Correlation Neglected; considers only the average electron repulsion.Included through an exchange-correlation functional.
Computational Cost Generally higher than DFT for similar-sized systems, but lower than post-HF methods.Varies with the functional, but often provides a good balance of cost and accuracy.

Table 1: Comparison of Hartree-Fock and Density Functional Theory Frameworks.

For larger systems or for studying the time-dependent behavior of molecules, quantum chemistry methods can be computationally prohibitive. In such cases, classical approaches are employed.

Molecular Mechanics (MM) : Molecular mechanics bypasses the electronic complexity by treating molecules as a collection of atoms held together by springs. gmu.edu The energy of the system is calculated using a "force field," which is a set of parameters and potential functions that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions. This classical approach is computationally fast, allowing for the study of very large molecular systems.

Molecular Dynamics (MD) : Molecular dynamics simulations use the forces calculated from a force field to simulate the motion of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for each atom in the system, MD simulations can track the trajectory of the molecular system, providing a detailed picture of its dynamic behavior. mdpi.com For 2-Chloroethoxyethanol, an MD simulation could be used to study its conformational changes, diffusion in a solvent, or interactions with other molecules, offering insights that are not accessible from static calculations. researchgate.net

Application in Molecular Structure and Electronic Property Elucidation

Computational methods are routinely applied to determine the stable structures of molecules and to analyze their electronic characteristics, which are key determinants of chemical reactivity.

A geometry optimization is a computational procedure used to find the equilibrium structure of a molecule, which corresponds to a local minimum on its potential energy surface (PES). tau.ac.ilgmu.edu This process is a prerequisite for nearly all other computational analyses. gmu.edu

The optimization process begins with an initial guess of the molecular geometry. An algorithm then iteratively adjusts the positions of the atoms to lower the total energy of the molecule until a stationary point is found where the net forces on all atoms are negligible. github.ioyoutube.com A subsequent vibrational frequency calculation is typically performed to confirm that the optimized structure is a true energy minimum (characterized by all real, positive vibrational frequencies) rather than a transition state (characterized by one imaginary frequency). nsf.gov For this compound, this process would yield precise values for bond lengths, bond angles, and dihedral angles, defining its most stable 3D conformation.

Structural ParameterDescriptionTypical Calculated Value (Å or °)
Bond Lengths
C–CCarbon-Carbon single bond~1.54 Å
C–OCarbon-Oxygen single bond~1.43 Å
C–HCarbon-Hydrogen single bond~1.09 Å
O–HOxygen-Hydrogen single bond~0.96 Å
C–ClCarbon-Chlorine single bond~1.77 Å
Bond Angles
C–O–CEther linkage angle~112°
C–C–OAlcohol linkage angle~109°
H–O–CHydroxyl group angle~109°

Table 2: Representative structural parameters for this compound that would be determined via geometry optimization.

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO : The HOMO is the orbital that holds the highest-energy electrons in the molecule. It acts as an electron donor, and its energy level is related to the molecule's ionization potential. researchgate.net

LUMO : The LUMO is the lowest-energy orbital that is empty of electrons. It can act as an electron acceptor, and its energy level is related to the molecule's electron affinity. researchgate.net

The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.orgschrodinger.com This gap is a critical descriptor of molecular reactivity and stability; a smaller gap generally indicates that a molecule is more reactive and can be more easily excited electronically. wikipedia.orgwuxibiology.com These energies can be calculated accurately using DFT methods. For this compound, an analysis of its frontier orbitals would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack and provide a quantitative measure of its kinetic stability.

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelated to the ability to donate an electron.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelated to the ability to accept an electron.
ΔE (HOMO-LUMO Gap) ELUMO - EHOMOAn indicator of chemical reactivity and electronic excitation energy. schrodinger.com

Table 3: Key parameters obtained from frontier molecular orbital analysis.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides a powerful means to predict and interpret spectroscopic data, serving as a bridge between molecular structure and experimental measurements. arxiv.org Vibrational spectroscopy, in particular, benefits greatly from theoretical calculations.

By performing a vibrational frequency calculation on the optimized geometry of this compound, one can obtain its theoretical infrared (IR) spectrum. nih.govresearchgate.net The calculation yields a set of normal vibrational modes and their corresponding frequencies. These theoretical frequencies correspond to the absorption peaks in an experimental IR spectrum. researchgate.netmdpi.com This allows for a detailed assignment of the experimental spectrum, where each peak can be attributed to a specific molecular motion, such as the stretching of an O-H bond or the bending of a C-H bond. Discrepancies between calculated and experimental frequencies can arise from the calculations being performed on a single molecule in the gas phase, whereas experiments are often conducted on bulk material in a condensed phase. nih.gov

Functional GroupVibrational ModeTypical Experimental Range (cm⁻¹)
O–H (Alcohol)Stretching3200–3600
C–H (Alkane)Stretching2850–3000
C–O (Ether, Alcohol)Stretching1050–1150
C–Cl (Alkyl Halide)Stretching600–800

Table 4: Expected characteristic vibrational frequencies for this compound and their typical experimental ranges.

Simulated Infrared and Nuclear Magnetic Resonance Spectra

Computational methods can predict the spectral properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. Density Functional Theory (DFT) is a common method used for these simulations.

Simulated Infrared (IR) Spectrum: A simulated IR spectrum of this compound would reveal characteristic vibrational modes. Key absorptions predicted by computational analysis include:

O-H Stretch: A broad and strong absorption band typically predicted in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group.

C-H Stretch: Multiple sharp peaks expected between 2850-3000 cm⁻¹ corresponding to the stretching of the C-H bonds in the ethyl groups.

C-O Stretch: Strong absorptions anticipated in the 1050-1150 cm⁻¹ range, indicative of the ether (C-O-C) and alcohol (C-O) linkages.

C-Cl Stretch: A moderate to strong band predicted in the 600-800 cm⁻¹ region, which is characteristic of the carbon-chlorine bond.

Simulated Nuclear Magnetic Resonance (NMR) Spectrum: Simulated ¹H and ¹³C NMR spectra help in the assignment of chemical shifts and the elucidation of the molecule's connectivity.

¹H NMR: Computational models predict the chemical shifts for the different protons in the this compound molecule. The protons closer to the electronegative oxygen and chlorine atoms are expected to be deshielded and appear at a higher chemical shift (downfield). Experimental data for 2-(2-Chloroethoxy)ethanol (B196239) shows signals around 3.6-3.9 ppm chemicalbook.com.

¹³C NMR: Simulations would predict distinct signals for the four carbon atoms in the molecule, with their chemical shifts influenced by the neighboring electronegative atoms.

Below is an interactive table showing the expected ¹H NMR signals for this compound.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
HO-CH₂ -~3.63Triplet
-O-CH₂ -CH₂-Cl~3.67Triplet
-CH₂-O-CH₂ -~3.75Triplet
Cl-CH₂ -~3.88Triplet

Note: Predicted values are based on computational models and may vary slightly from experimental results. chemicalbook.com

Vibrational Analysis Techniques

Vibrational analysis using computational methods, particularly DFT, provides a detailed understanding of the vibrational modes of a molecule. nih.govupdatepublishing.com This analysis is crucial for accurately interpreting experimental FT-IR and FT-Raman spectra. nih.gov

The process involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated for the optimized structure. These theoretical frequencies often require scaling to better match experimental values due to approximations in the computational methods and the fact that calculations are typically for the gaseous state while experiments are often in a solid or liquid state. nih.gov

Potential Energy Distribution (PED) Analysis: PED analysis is performed to determine the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. nih.govupdatepublishing.com This allows for a precise assignment of the spectral bands. For this compound, this would quantify the contributions of C-Cl, C-O, O-H, and C-H stretching and bending modes to each calculated vibrational frequency.

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions involving this compound. rsc.org It allows researchers to investigate reaction pathways that might be difficult to study experimentally. A computational study on the thermal degradation of the similar compound 2-ethoxyethanol (B86334) highlights the use of these methods to explore complex unimolecular and bimolecular reactions. nih.gov

For this compound, computational studies could elucidate mechanisms such as:

Nucleophilic Substitution: Reactions where the chlorine atom is displaced by a nucleophile.

Elimination Reactions: The removal of HCl to form an unsaturated product.

Etherification: Reactions involving the hydroxyl group.

Mapping of Potential Energy Surfaces

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. wayne.edulibretexts.org By mapping the PES for a reaction, chemists can identify the most likely pathway from reactants to products. bohrium.com

Key features identified on a PES include:

Minima: Correspond to stable molecules (reactants, products, and intermediates).

Saddle Points: Represent transition states, which are the energy maxima along the reaction coordinate but minima in all other directions. libretexts.org

Reaction Coordinate: The lowest energy path connecting reactants to products via a transition state.

For reactions of this compound, computational methods like Intrinsic Reaction Coordinate (IRC) analysis can be used to trace the reaction path on the PES, confirming that a calculated transition state correctly connects the desired reactants and products. nih.gov This provides a detailed picture of the energy changes throughout the reaction. researchgate.net

Quantitative and Rationalization of Reactivity

Computational studies provide quantitative data that helps to explain and predict chemical reactivity. By calculating the energies of reactants, transition states, and products, key thermodynamic and kinetic parameters can be determined.

A study on the decomposition of 2-chloroethanol (B45725), a related compound, demonstrated how computational methods can determine reaction barriers and product stability, showing that the formation of vinyl alcohol and HCl is kinetically and thermodynamically favored over other pathways. chemrxiv.org Similarly, for this compound, calculations can provide:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate faster reactions.

Reaction Enthalpy (ΔH): The net energy change of a reaction, indicating whether it is exothermic (releases heat) or endothermic (absorbs heat).

These quantitative insights allow for the rationalization of observed reactivity and the prediction of the most favorable reaction pathways under different conditions.

Computational Design and Predictive Modeling for Derivatives

Computational modeling plays a crucial role in the rational design of new molecules based on a parent structure. This compound is a versatile starting material used in the synthesis of various compounds, including the antipsychotic drug quetiapine (B1663577). sigmaaldrich.comchemicalbook.com Computational methods can be used to design derivatives with desired properties, such as improved biological activity or different physical characteristics.

This design process involves modifying the structure of this compound in silico (on a computer) and then calculating the properties of the new virtual compounds. This allows for the screening of a large number of potential derivatives before committing to their actual synthesis, saving time and resources.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. collaborativedrug.com Computational methods are central to modern SAR investigations. rsc.org

For derivatives of this compound, a typical SAR study would involve:

Creating a Library of Derivatives: A set of virtual derivatives is created by systematically modifying the this compound scaffold.

Calculating Molecular Descriptors: For each derivative, various physicochemical and structural properties (descriptors) are calculated, such as lipophilicity (log P), molecular weight, and electronic properties. nih.gov

Developing a Model: A statistical model is built to find a correlation between the calculated descriptors and the predicted biological activity.

Predicting Activity: The model is then used to predict the activity of new, unsynthesized derivatives, guiding the selection of the most promising candidates for synthesis and experimental testing. mdpi.com

These computational SAR investigations help to identify the key structural features responsible for a molecule's activity and provide a rational basis for the design of more potent and selective compounds. nih.gov

Predictive Modeling for Optimized Synthetic Routes

Computational chemistry and molecular modeling have emerged as powerful tools in modern synthetic chemistry, offering the potential to significantly accelerate the development and optimization of reaction pathways. By simulating chemical reactions at a molecular level, these predictive models can provide profound insights into reaction mechanisms, identify key factors influencing reaction outcomes, and guide the rational design of more efficient and selective synthetic routes. This section explores the hypothetical application of these predictive modeling techniques to optimize the synthesis of this compound.

Theoretical Framework for Predictive Modeling in Synthesis

Predictive modeling in the context of synthetic chemistry leverages principles of quantum mechanics, molecular mechanics, and machine learning to forecast the behavior of chemical systems. Key applications include:

Reaction Pathway Analysis: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to map out the potential energy surface of a reaction. solubilityofthings.comgrnjournal.us This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction mechanism. solubilityofthings.comgrnjournal.us

Catalyst Design: Computational methods are instrumental in the rational design of catalysts. pnnl.govyoutube.com By simulating the interaction between a potential catalyst and the reactants, it is possible to predict catalytic activity and selectivity, thereby reducing the need for extensive experimental screening. pnnl.govyoutube.com

Solvent Effects: The choice of solvent can dramatically influence reaction rates and selectivity. ucsb.edu Predictive models can simulate the effect of different solvents on the energies of reactants, transition states, and products, aiding in the selection of the optimal reaction medium. ucsb.edunih.gov

Yield Prediction: Machine learning models, trained on large datasets of chemical reactions, can predict the yield of a reaction under specific conditions. chemrxiv.orgucla.eduacs.org These models can identify complex relationships between reactants, reagents, catalysts, solvents, and the final yield. chemrxiv.orgucla.eduacs.org

Application to this compound Synthesis

Several synthetic routes to this compound have been established, each with its own set of advantages and disadvantages. Predictive modeling could be hypothetically applied to optimize these routes in several ways.

Route 1: Reaction of Diethylene Glycol with a Chlorinating Agent (e.g., Thionyl Chloride or HCl)

This is a common method for producing this compound. However, it can suffer from the formation of byproducts. Computational modeling could be used to:

Minimize Byproduct Formation: By modeling the reaction mechanism of diethylene glycol with thionyl chloride or HCl, it would be possible to identify the pathways leading to the formation of undesired byproducts, such as bis(2-chloroethyl) ether. Understanding the energetics of these competing pathways could inform the selection of reaction conditions (e.g., temperature, stoichiometry) that favor the formation of the desired product.

Optimize Reaction Conditions: Quantum chemical calculations could predict the effect of temperature and solvent on the reaction rate and selectivity. This would allow for the in silico screening of a wide range of conditions to identify those that maximize the yield of this compound while minimizing energy consumption.

Hypothetical Data Table: DFT Calculation of Activation Energies for Competing Reactions

ReactantReagentProductCompeting ByproductPredicted Activation Energy (Product) (kJ/mol)Predicted Activation Energy (Byproduct) (kJ/mol)
Diethylene GlycolThionyl ChlorideThis compoundbis(2-chloroethyl) ether85110
Diethylene GlycolHClThis compoundbis(2-chloroethyl) ether120150

Route 2: Reaction of Ethylene (B1197577) Oxide with 2-Chloroethanol

This route, often catalyzed by a Lewis acid such as boron trifluoride etherate, can provide a high yield of this compound. Predictive modeling could enhance this synthesis by:

Catalyst Screening: A computational screening of various Lewis acid catalysts could be performed to identify candidates with higher activity and selectivity. DFT calculations could be used to model the catalytic cycle, including the coordination of the catalyst to ethylene oxide and the subsequent nucleophilic attack by 2-chloroethanol. The predicted turnover frequencies and selectivity for different catalysts would guide experimental efforts.

Solvent Selection: The choice of solvent can impact the stability and activity of the catalyst, as well as the solubility of the reactants. Machine learning models, trained on data from similar reactions, could predict the reaction yield in a variety of solvents, facilitating the selection of the most effective one.

Hypothetical Data Table: Computational Screening of Catalysts for the Ethoxylation of 2-Chloroethanol

CatalystPredicted Turnover Frequency (s⁻¹)Predicted Selectivity for this compound (%)
BF₃·OEt₂0.592
AlCl₃0.885
SnCl₄1.295
Sc(OTf)₃1.598

By integrating these predictive modeling techniques into the workflow of synthetic route development, it is possible to move towards a more rational and efficient approach to chemical synthesis. While the examples provided are hypothetical, they illustrate the potential of computational chemistry to accelerate the optimization of synthetic routes for important chemical compounds like this compound, leading to more sustainable and cost-effective manufacturing processes.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Pathways

The chemical industry is increasingly focusing on the development of environmentally benign and economically viable synthetic processes. For 2-Chloroethoxyethanol, this translates to a shift away from traditional synthesis methods that may involve harsh conditions or generate significant waste streams. Future research in this area is expected to concentrate on several key aspects of green chemistry.

One promising avenue is the exploration of biocatalysis , leveraging enzymes or whole-cell systems to produce this compound. Biocatalytic processes often offer high selectivity under mild reaction conditions, reducing energy consumption and the formation of byproducts. Research into identifying and engineering enzymes, such as halohydrin dehalogenases or etherases, could lead to novel biosynthetic routes from renewable feedstocks.

The principles of atom economy will also be a driving force in the development of new synthetic methods. Designing reactions that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. This could involve exploring novel catalytic cycles that minimize the use of stoichiometric reagents and the generation of waste. A comparative analysis of different synthetic routes based on atom economy and other green chemistry metrics, such as the E-factor (Environmental Factor), will be crucial in identifying the most sustainable options.

Green Chemistry ApproachPotential AdvantagesResearch Focus
BiocatalysisHigh selectivity, mild reaction conditions, reduced energy consumption.Identification and engineering of enzymes (e.g., halohydrin dehalogenases, etherases).
Atom EconomyMinimized waste generation, efficient use of resources.Development of catalytic cycles that avoid stoichiometric reagents.
Renewable FeedstocksReduced carbon footprint, decreased reliance on fossil fuels.Catalytic conversion of biomass-derived platform chemicals.

Exploration of Advanced Catalytic Systems for Specific Transformations

The reactivity of the chloro and hydroxyl functional groups in this compound makes it a versatile building block for the synthesis of more complex molecules. Future research will likely focus on the development of advanced catalytic systems to achieve highly selective and efficient transformations of this compound.

Nanocatalysis offers significant potential in this regard. The unique properties of nanoparticles, such as high surface area-to-volume ratios and tunable surface chemistry, can lead to enhanced catalytic activity and selectivity. Research into the use of metal-based nanoparticles (e.g., gold, palladium, or ruthenium) supported on various materials could unlock novel transformations of this compound, such as selective oxidation, reduction, or carbon-carbon bond formation.

Enzymatic catalysis is another area with immense promise for the specific modification of this compound. Enzymes can offer unparalleled chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical catalysts. The use of lipases for selective esterification of the hydroxyl group or dehydrogenases for its oxidation are examples of potential applications. Immobilization of these enzymes on solid supports can further enhance their stability and reusability, making the processes more economically viable.

Phase-transfer catalysis (PTC) represents a powerful tool for reactions involving immiscible reactants, which can be relevant for certain transformations of this compound. The development of novel and more efficient phase-transfer catalysts can facilitate a variety of reactions, such as etherification or nucleophilic substitution at the chlorinated carbon, under milder conditions and with improved yields.

Catalytic SystemPotential TransformationsAdvantages
NanocatalysisSelective oxidation, reduction, C-C bond formation.High surface area, tunable reactivity, enhanced activity and selectivity.
Enzymatic CatalysisSelective esterification, oxidation, glycosylation.High chemo-, regio-, and stereoselectivity; mild reaction conditions.
Phase-Transfer CatalysisEtherification, nucleophilic substitution.Facilitates reactions between immiscible phases, milder reaction conditions.

Innovative Applications in Functional Materials Design and Engineering

The bifunctional nature of this compound makes it an attractive monomer and building block for the creation of functional materials with tailored properties. Emerging research in this area is exploring its use in a variety of advanced applications.

One area of significant interest is the development of stimuli-responsive or "smart" polymers . By incorporating this compound into polymer backbones, it is possible to introduce functionalities that can respond to external stimuli such as temperature, pH, or light. The chloro group can serve as a reactive site for grafting side chains that impart these responsive properties. Such materials could find applications in areas like drug delivery, sensors, and soft robotics.

The synthesis of functional coatings is another promising application. The hydroxyl group of this compound can be used to anchor the molecule to a surface, while the chloro group can be further modified to introduce desired functionalities, such as antimicrobial, anti-fouling, or self-healing properties materially.euresearchgate.netnih.govscispace.com. This approach allows for the precise engineering of surface properties for a wide range of industrial and biomedical applications researchgate.net.

Furthermore, this compound can be utilized in the synthesis of hydrogels for biomedical applications. The ability to form cross-linked networks and the potential to incorporate bioactive molecules make hydrogels derived from this compound interesting candidates for tissue engineering scaffolds, wound dressings, and controlled-release drug delivery systems. The biodegradability of such materials can also be tuned by appropriate chemical design rsc.org.

Functional MaterialDesign StrategyPotential Applications
Stimuli-Responsive PolymersIncorporation into polymer backbones with subsequent functionalization.Drug delivery, sensors, soft robotics.
Functional CoatingsSurface anchoring via the hydroxyl group and functionalization of the chloro group.Antimicrobial surfaces, anti-fouling coatings, self-healing materials.
HydrogelsCross-linking of polymers derived from this compound.Tissue engineering, wound dressings, controlled drug release.

Enhanced Bioremediation Strategies for Emerging Environmental Contaminants

The presence of chlorinated organic compounds in the environment is a significant concern. While this compound itself may not be a widespread pollutant, understanding its environmental fate and developing remediation strategies is important, particularly as it can be a degradation product of other contaminants google.com. Future research in this area will focus on harnessing biological systems for its efficient and complete degradation.

The isolation and characterization of microbial consortia with the ability to degrade this compound is a key research direction. Natural environments often harbor complex microbial communities where different species work synergistically to break down complex organic molecules. Enrichment and cultivation of such consortia, followed by metagenomic analysis, can help identify the key microorganisms and metabolic pathways involved in the degradation process scispace.comhomesunshinepharma.comlongdom.orgmdpi.com. The degradation of related compounds, such as 2-chloroethanol (B45725), by Pseudomonas species suggests a potential starting point for identifying relevant microbial strains and enzymatic machinery nih.govnih.govrug.nl.

Genetic engineering of microorganisms offers a powerful approach to enhance the bioremediation of this compound. By identifying the genes responsible for the key enzymatic steps in its degradation pathway, it is possible to engineer bacteria with enhanced degradation capabilities nih.govresearchgate.netbbau.ac.innih.govresearchgate.net. This could involve overexpressing key enzymes, assembling novel degradation pathways, or improving the microbe's tolerance to the contaminant.

Phytoremediation , the use of plants to remove pollutants from the environment, is another sustainable approach that warrants further investigation. Research into identifying plant species that can take up and metabolize this compound, potentially in synergy with their root-associated microbes (rhizoremediation), could provide a cost-effective and aesthetically pleasing solution for contaminated sites rsc.orgresearchgate.netnih.govmdpi.com.

Bioremediation StrategyApproachKey Research Areas
Microbial ConsortiaEnrichment and characterization of microbial communities from contaminated sites.Metagenomics, identification of synergistic degradation pathways.
Genetic EngineeringModification of microorganisms to enhance degradation capabilities.Gene identification and cloning, pathway engineering, improving microbial robustness.
PhytoremediationUse of plants to take up and degrade the contaminant.Screening of hyperaccumulating plant species, understanding plant-microbe interactions.

Integration of Multi-Modal Analytical and Advanced Computational Techniques

A deeper understanding of the properties, reactivity, and environmental interactions of this compound will be facilitated by the integration of advanced analytical and computational methods.

The use of hyphenated analytical techniques , which combine a separation method with a spectroscopic detection method, will continue to be crucial for the sensitive and selective analysis of this compound and its transformation products in complex matrices. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are already established for its detection nih.goveuropa.eu. Future developments may involve the coupling of these techniques with other analytical methods, such as ion mobility spectrometry, to provide an additional dimension of separation and characterization longdom.orgnih.govchemijournal.comrsisinternational.orgijnrd.org.

Advanced computational chemistry methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, will play an increasingly important role in elucidating the fundamental properties and reaction mechanisms of this compound at the molecular level google.commdpi.comnih.govnih.govresearchgate.netresearchgate.net. DFT calculations can be used to predict spectroscopic properties, investigate reaction pathways, and understand catalytic mechanisms. MD simulations can provide insights into the behavior of this compound in different solvent environments and its interactions with biological macromolecules or material surfaces.

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity and toxicity of chemicals based on their molecular structure. The development of robust QSAR models for this compound and its derivatives can aid in the early-stage assessment of their potential environmental and health impacts, guiding the design of safer and more sustainable chemical products mdpi.comeuropa.eunih.govpharmacompass.comresearchgate.netnih.govnih.gov.

TechniqueApplicationExpected Outcomes
Hyphenated Analytical TechniquesDetection and quantification in complex matrices.Improved sensitivity, selectivity, and structural elucidation of metabolites.
Advanced Computational ChemistryElucidation of molecular properties and reaction mechanisms.Deeper understanding of reactivity, catalysis, and intermolecular interactions.
QSAR ModelingPrediction of biological activity and toxicity.Rapid screening of potential hazards and guidance for safer chemical design.

Q & A

Q. What are the critical safety precautions when handling 2-Chloroethoxyethanol in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear chemical-resistant gloves (e.g., nitrile), safety goggles (JIS T 8147), and lab coats. Use respiratory protection (gas mask for organic vapors, JIS T 8152) if ventilation is inadequate .
  • Fire Safety : Use CO₂, dry powder, or water fog for extinguishing. Avoid water jets, as vapors may form explosive mixtures .
  • First-Aid Measures :
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
    • Skin/Eye Contact : Rinse immediately with water for ≥15 minutes; seek medical attention .
    • Ingestion : Do NOT induce vomiting; call poison control .
  • Ventilation : Work in a fume hood to limit exposure below TLV ceiling (1 ppm or 3.3 mg/m³) .

Q. How should researchers determine appropriate storage conditions for this compound to ensure stability?

Methodological Answer:

  • Inert Atmosphere : Store under nitrogen/argon to prevent hygroscopic degradation .
  • Temperature : Keep containers tightly sealed at room temperature (20–25°C) in a well-ventilated area .
  • Separation : Store away from oxidizers, acids, and heat sources to avoid reactive hazards .
  • Monitoring : Regularly check for leaks or discoloration, indicating decomposition .

Advanced Research Questions

Q. What methodologies are recommended for synthesizing this compound derivatives for pharmaceutical applications?

Methodological Answer:

  • Synthetic Routes :
    • Nucleophilic Substitution : React 2-chloroethanol with sodium phenolate to form derivatives like 2-phenoxyethanol (used in drug formulations) .
    • Polymer Synthesis : Use this compound as a monomer to prepare ethylene glycol-based polymers for DNA detection via step-growth polymerization .
  • Optimization :
    • Purity Control : Employ continuous flow reactors and silica gel chromatography for high-yield (>85%) and low impurity (<1%) .
    • Characterization : Validate structures using NMR (¹H/¹³C) and LC-MS to confirm functional group integrity .

Q. How can researchers resolve discrepancies in reported toxicological data for this compound across studies?

Methodological Answer:

  • Data Triangulation : Compare results from OECD Guideline 423 (acute oral toxicity) and in vitro assays (e.g., Ames test) to assess genotoxicity .
  • Dose-Response Analysis : Replicate studies using standardized exposure models (e.g., rat inhalation at 10–100 ppm) to identify threshold effects .
  • Meta-Analysis : Apply PRISMA frameworks to systematically review conflicting data, accounting for variables like purity (>98% vs. technical grade) and solvent carriers .
  • Validation : Cross-reference with NIST Standard Reference Data (e.g., proton affinity: 766.1 kJ/mol) to confirm physicochemical consistency .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

Methodological Answer:

  • Chromatography :
    • GC-MS : Use DB-5 capillary columns with electron ionization (EI) to detect volatile impurities (e.g., residual ethylene oxide) .
    • HPLC-UV : Employ C18 columns (λ = 254 nm) for non-volatile contaminants (e.g., chlorinated byproducts) .
  • Spectroscopy :
    • FT-IR : Identify functional groups (e.g., -OH at 3400 cm⁻¹, C-Cl at 750 cm⁻¹) to monitor degradation .
    • NMR : Quantify isomer ratios (e.g., 2- vs. 1-chloroethanol) using ¹³C chemical shifts .

Data Contradiction Analysis

Q. How do variations in reported physical properties (e.g., density) impact experimental design?

Methodological Answer:

  • Source Comparison : NIST data lists density as 1.18 g/cm³ at 25°C , while other studies report 1.20 g/cm³ .
  • Calibration : Precisely measure density using pycnometers for reaction stoichiometry adjustments.
  • Temperature Compensation : Apply temperature-dependent density corrections (e.g., ρ decreases by ~1.2% per 5°C rise) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.